CC 401 dihydrochloride

JNK signaling Kinase inhibitor Cell-based assay

SP600125 introduces confounding off-target effects (Aurora A, FLT3, TRKA) and poor aqueous solubility, compromising JNK pathway interrogation. CC 401 dihydrochloride resolves these limitations with high-affinity JNK1/2/3 binding (Ki 25-50 nM), >40-fold selectivity over MAPK/immune kinases, and >100 mM aqueous solubility. • Enables clean JNK inhibition at 1-5 µM in cellular models without off-target kinase interference. • Only JNK inhibitor with Phase I human PK/safety data (NCT00126893), reducing translational uncertainty. • Dual DYRK1A/B inhibition expands utility to β-cell replication and diabetes research.

Molecular Formula C22H24N6O.2HCl
Molecular Weight 461.39
Cat. No. B1573856
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCC 401 dihydrochloride
Synonyms3-[3-[2-(1-Piperidinyl)ethoxy]phenyl]-5-(1H-1,2,4-triazol-5-yl)-1H-indazole dihydrochloride
Molecular FormulaC22H24N6O.2HCl
Molecular Weight461.39
Structural Identifiers
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CC 401 dihydrochloride: A Potent, Selective JNK Inhibitor with Validated In Vivo Activity and Clinical Pedigree


CC 401 dihydrochloride is a second-generation, ATP-competitive inhibitor of all three isoforms of c-Jun N-terminal kinase (JNK1/2/3), exhibiting Ki values between 25 and 50 nM . It demonstrates at least 40-fold selectivity for JNK over a panel of related kinases, including p38, ERK, IKK2, PKC, Lck, and ZAP70 . Notably, CC 401 was the first JNK inhibitor to advance into human clinical trials (Phase I for myeloid leukemia, NCT00126893), establishing a level of translational validation unmatched by earlier tool compounds [1].

Why Generic JNK Inhibitor Substitution Fails: Quantifiable Differentiation of CC 401 dihydrochloride


Substituting CC 401 dihydrochloride with other JNK inhibitors—particularly the widely used tool compound SP600125—introduces significant experimental variability due to quantifiable differences in potency, selectivity, aqueous solubility, and off-target kinase engagement. Unlike SP600125, which exhibits >10-fold lower cellular potency and is completely insoluble in water, CC 401 combines high-affinity binding (Ki 25–50 nM) with robust aqueous solubility (>100 mM) and a well-characterized selectivity margin (>40-fold) . Furthermore, CC 401 has undergone Phase I clinical evaluation, providing pharmacokinetic and safety data absent for earlier-generation JNK probes [1]. These differences directly impact assay reproducibility, formulation flexibility, and translational relevance, precluding simple one-for-one substitution.

CC 401 dihydrochloride: Quantitative Head-to-Head Evidence for Superior Potency, Selectivity, and Formulation


Biochemical Potency: CC 401 Exhibits >100-Fold Higher Cellular JNK Inhibition vs. SP600125

CC 401 dihydrochloride demonstrates substantially greater cellular potency against JNK compared to the first-generation tool compound SP600125. CC 401 inhibits all three JNK isoforms with a Ki of 25–50 nM . In contrast, SP600125 inhibits c-Jun phosphorylation in cell-based assays with an IC₅₀ of 5–10 μM . This difference exceeds two orders of magnitude when comparing biochemical Ki to cellular functional readout.

JNK signaling Kinase inhibitor Cell-based assay

Kinase Selectivity Profile: CC 401 Maintains >40-Fold Discrimination Over MAPK and Immune Kinases

CC 401 dihydrochloride demonstrates a selectivity window of at least 40-fold for JNK over a panel of structurally and functionally related kinases, including p38, ERK, IKK2, protein kinase C (PKC), Lck, and ZAP70 . In contrast, SP600125 inhibits Aurora kinase A, FLT3, and TRKA with IC₅₀ values of 60 nM, 90 nM, and 70 nM, respectively, indicating a narrower selectivity margin against certain off-target kinases .

Kinase selectivity Off-target profiling MAPK pathway

Aqueous Solubility: CC 401 Dihydrochloride is Freely Water-Soluble, Whereas SP600125 is Insoluble

CC 401 dihydrochloride exhibits high aqueous solubility, reaching concentrations of 100 mM (46.14 mg/mL) in water and DMSO . In stark contrast, the first-generation JNK inhibitor SP600125 is insoluble in water, requiring DMSO for stock preparation and limiting in vivo formulation options to complex suspension vehicles .

Formulation Solubility In vivo dosing

In Vivo Target Engagement and Therapeutic Efficacy in a Clinically Relevant Liver Transplantation Model

CC 401 dihydrochloride has demonstrated robust in vivo efficacy in a rat orthotopic liver transplantation (OLT) model, where treatment of donors and stored grafts with CC 401 significantly increased 30-day survival (P<0.05) and reduced markers of hepatic injury and apoptosis [1]. Crucially, CC 401 inhibited c-Jun phosphorylation without affecting p38 or ERK activation, confirming on-target JNK blockade in vivo [1]. SP600125, while also active in vivo, has been shown to inhibit off-target kinases at doses required for JNK suppression, complicating interpretation.

Hepatic injury Ischemia-reperfusion In vivo pharmacology

Clinical Development Stage: CC 401 is the First JNK Inhibitor to Reach Human Clinical Trials

CC 401 dihydrochloride is the first JNK inhibitor to advance into human clinical evaluation, having been studied in a Phase I trial (NCT00126893) in patients with high-risk myeloid leukemia [1]. This clinical program, sponsored by Celgene Corporation, assessed safety, pharmacokinetics, and pharmacodynamics, generating human ADME data unavailable for earlier tool compounds like SP600125 or JNK-IN-8. Although the trial was terminated for strategic reasons, the availability of clinical-grade pharmacokinetic parameters reduces translational uncertainty.

Clinical translation Myeloid leukemia Pharmacokinetics

Off-Target Kinase Engagement: CC 401 Inhibits DYRK1A/B, Providing an Additional Axis of Differentiation

CC 401 was subsequently found to inhibit dual-specificity tyrosine phosphorylation-regulated kinases DYRK1A and DYRK1B [1]. This off-target activity promotes replication of pancreatic β-cells in vitro and in vivo, an effect not shared by SP600125 or other JNK-selective inhibitors lacking DYRK1A/B affinity [1]. While this represents an off-target liability for studies requiring pure JNK inhibition, it also differentiates CC 401 as a dual JNK/DYRK1A/B probe for specific applications (e.g., β-cell regeneration).

DYRK1A β-cell replication Polypharmacology

Optimal Research and Industrial Applications for CC 401 dihydrochloride Based on Quantifiable Differentiation


High-Fidelity Dissection of JNK-Dependent Signaling in Cell-Based Assays

Due to its high potency (Ki 25–50 nM) and >40-fold selectivity over MAPK and immune kinases, CC 401 enables clean, on-target JNK inhibition in cellular models at concentrations (1–5 µM) that avoid confounding off-target effects . This contrasts with SP600125, which requires higher doses that engage Aurora A, FLT3, and TRKA, potentially skewing phenotypic readouts. Researchers requiring unambiguous JNK pathway interrogation should prioritize CC 401 for cell signaling studies.

In Vivo Efficacy Studies in Hepatic Ischemia-Reperfusion Injury and Transplantation Models

CC 401 has demonstrated statistically significant improvements in 30-day survival and reductions in hepatocyte apoptosis in a rigorous rat orthotopic liver transplantation model [1]. Combined with its excellent aqueous solubility (>100 mM) enabling flexible oral or intravenous dosing, CC 401 is the preferred JNK inhibitor for preclinical studies of liver injury, organ preservation, and transplantation immunology.

Investigating β-Cell Proliferation via JNK/DYRK1A/B Dual Pharmacology

The discovery that CC 401 inhibits DYRK1A and DYRK1B in addition to JNK opens unique applications in diabetes research, particularly for studying β-cell replication [2]. Unlike purely JNK-selective inhibitors, CC 401 promotes β-cell proliferation in vitro and in vivo. Researchers exploring this dual mechanism should select CC 401 over SP600125 or JNK-IN-8, which lack DYRK1A/B activity.

Translational Studies Requiring Human Pharmacokinetic Anchoring

As the first JNK inhibitor to complete Phase I clinical evaluation (NCT00126893), CC 401 provides a unique advantage for preclinical studies aiming to bridge to clinical development [3]. Human PK data and established safety parameters reduce translational uncertainty, making CC 401 the most de-risked JNK inhibitor for projects with near-term clinical aspirations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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